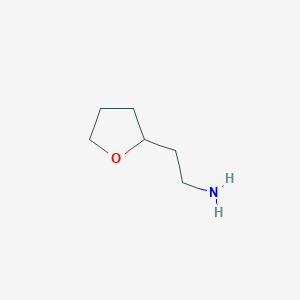

2-Tetrahydrofuran-2-ylethanamine

Vue d'ensemble

Description

2-Tetrahydrofuran-2-ylethanamine is a chemical compound that is part of a broader class of tetrahydrofuran-based compounds. These compounds are of significant interest in the field of drug development due to their potential biological activities and their role as motifs in various chemical structures .

Synthesis Analysis

The synthesis of derivatives of 2-tetrahydrofuran-2-ylethanamine has been explored through various methods. One approach involves the iodoarene-catalyzed oxyamination of unactivated alkenes at room temperature, which is a metal-free process that yields N-bistosyl-substituted 5-imino-2-tetrahydrofuranyl methanamine derivatives. This method is notable for its mild conditions and the use of open-air reactions . Another synthesis method reported the preparation of various tetrahydrofuran-2-ylmethylamines through a one-step synthesis that reacts tetrahydrofurfurylchloride with different secondary cyclic amines without any catalyst . Additionally, N-substituted derivatives of tetrahydrofuran-2-ylmethylamine have been synthesized through condensation reactions under polar aprotic conditions using sodium hydride as an activator .

Molecular Structure Analysis

The molecular structure of 2-tetrahydrofuran-2-ylethanamine derivatives is characterized by the presence of a tetrahydrofuran ring, which can be functionalized to yield various derivatives with different biological activities. The structure of these compounds can be further analyzed using spectral characterization techniques such as IR, 1H-NMR, and EI-MS .

Chemical Reactions Analysis

The chemical reactivity of 2-tetrahydrofuran-2-ylethanamine derivatives includes their ability to undergo condensation reactions to form N-substituted derivatives . Additionally, the oxyamination process to synthesize 5-imino derivatives involves a cationic iodonium(III) intermediate that is attacked by an oxygen atom of amides to form a five-membered ring intermediate, followed by an SN2 reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-tetrahydrofuran-2-ylethanamine derivatives are influenced by their molecular structure. The presence of the tetrahydrofuran ring imparts certain conformational restrictions, which can affect the compound's affinity for biological receptors. For instance, some derivatives have shown submicromolar Ki values at the human histamine receptor subtypes, indicating their potential as histamine receptor ligands . The biological activity of these compounds has also been evaluated, with some showing moderate inhibitory effects on bacterial strains .

Relevant Case Studies

Case studies involving 2-tetrahydrofuran-2-ylethanamine derivatives have demonstrated their potential in drug development. For example, certain derivatives have been investigated for their affinity for nicotinic acetylcholine receptor subtypes, showing promising results in the lower micromolar range . Another study focused on the pharmacological characterization of new tetrahydrofuran-based compounds as histamine receptor ligands, revealing their selectivity and potency at specific receptor subtypes .

Applications De Recherche Scientifique

2-Tetrahydrofuran-2-ylethanamine is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.18 . It’s typically stored in a refrigerator and has a physical form of liquid .

While specific applications of 2-Tetrahydrofuran-2-ylethanamine are not detailed in the search results, compounds containing a tetrahydrofuran (THF) group, like 2-Tetrahydrofuran-2-ylethanamine, are often used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

For instance, the synthesis of tetrahydrofurans is a topic of significant interest in the field of organic chemistry . Tetrahydrofurans are key structural elements in many natural products and pharmaceuticals . The nucleophilic opening of epoxides is a common method for forming tetrahydrofuran cycles .

-

Pharmaceutical Applications 2-Tetrahydrofuran-2-ylethanamine could potentially be used in the pharmaceutical industry. The 2-tetrahydrofuranylmethyl group has been introduced into saluretics, diuretics, and potent analgesics which are claimed to lack some of the undesirable side effects that are observed with the classical opiates .

-

Organic Chemistry The synthesis of tetrahydrofurans is a topic of significant interest in the field of organic chemistry . Tetrahydrofurans are key structural elements in many natural products and pharmaceuticals . The nucleophilic opening of epoxides is a common method for forming tetrahydrofuran cycles .

-

Chiral Ligands for Metal Ions Another aspect of the stereochemistry of tetrahydrofuran derivatives which may become important is their use as chiral ligands for metal ions such as lithium .

2-Tetrahydrofuran-2-ylethanamine is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.18 . It’s typically stored in a refrigerator and has a physical form of liquid .

While specific applications of 2-Tetrahydrofuran-2-ylethanamine are not detailed in the search results, compounds containing a tetrahydrofuran (THF) group, like 2-Tetrahydrofuran-2-ylethanamine, are often used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

For instance, the synthesis of tetrahydrofurans is a topic of significant interest in the field of organic chemistry . Tetrahydrofurans are key structural elements in many natural products and pharmaceuticals . The nucleophilic opening of epoxides is a common method for forming tetrahydrofuran cycles .

Safety And Hazards

Propriétés

IUPAC Name |

2-(oxolan-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-4-3-6-2-1-5-8-6/h6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOIVJPCZLPQPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406630 | |

| Record name | 2-tetrahydrofuran-2-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tetrahydrofuran-2-ylethanamine | |

CAS RN |

98277-97-5 | |

| Record name | 2-tetrahydrofuran-2-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxolan-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-Imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B1335515.png)